

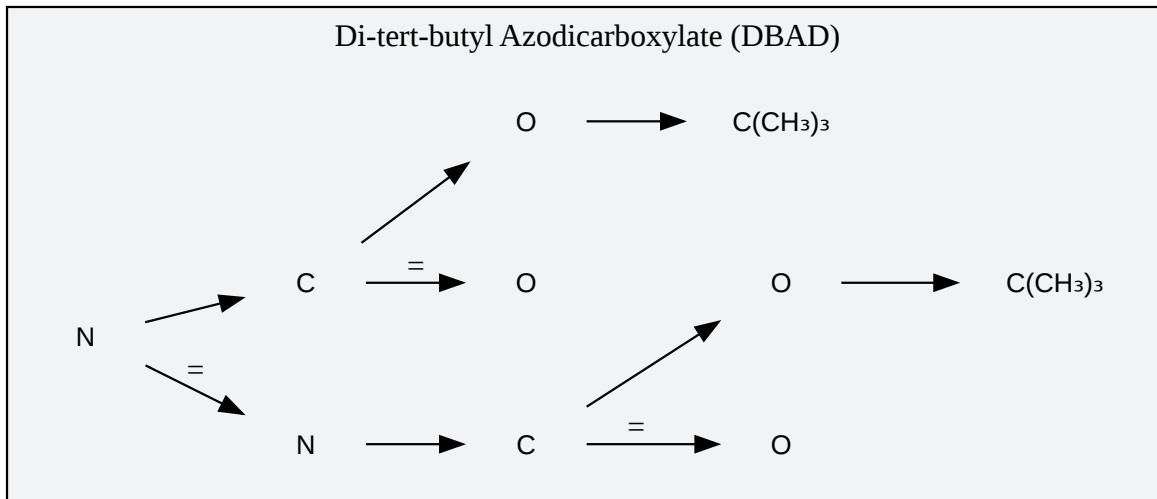
Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-tert-butyl azodicarboxylate*

Cat. No.: B7856787


[Get Quote](#)

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, widely employed in Mitsunobu reactions, aminations, and as a dienophile in Diels-Alder reactions.^[1] Its reactivity is intrinsically linked to its unique electronic and structural properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural elucidation of resulting products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DBAD, grounded in field-proven insights and established scientific principles.

Molecular Structure and Spectroscopic Overview

Di-tert-butyl azodicarboxylate possesses a symmetrical structure with two tert-butyl ester groups attached to an azo functional group (-N=N-). This symmetry profoundly influences its spectroscopic signatures, leading to simplified yet informative spectra.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **Di-tert-butyl Azodicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For DBAD, both ^1H and ^{13}C NMR provide distinct and easily interpretable data.

^1H NMR Spectroscopy: A Tale of Symmetry

The ^1H NMR spectrum of **di-tert-butyl azodicarboxylate** is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Data Summary:

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.51 ppm	Singlet	18H	tert-butyl protons (- $\text{C}(\text{CH}_3)_3$)

Causality and Field Insights:

The eighteen protons of the two tert-butyl groups are chemically and magnetically equivalent due to the free rotation around the C-O and C-C single bonds, and the overall symmetry of the molecule. This equivalence results in a single, sharp singlet in the ^1H NMR spectrum.[2] The chemical shift at approximately 1.51 ppm is characteristic of protons on a tert-butyl group attached to an electronegative oxygen atom. The electron-withdrawing nature of the adjacent carbonyl group and the azo moiety slightly deshields these protons, shifting them downfield from the typical range of alkane protons.

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum of DBAD is similarly straightforward, revealing the three distinct carbon environments within the molecule.

Data Summary:

Chemical Shift (δ)	Assignment
~161.5 ppm	Carbonyl carbon (C=O)
~84.5 ppm	Quaternary tert-butyl carbon (-C(CH ₃) ₃)
~28.0 ppm	Methyl carbons of tert-butyl group (-C(CH ₃) ₃)

Causality and Field Insights:

- Carbonyl Carbon (~161.5 ppm): This downfield chemical shift is characteristic of a carbonyl carbon in an ester functional group. The high deshielding is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[3]
- Quaternary tert-butyl Carbon (~84.5 ppm): The quaternary carbon of the tert-butyl group appears at this chemical shift due to the deshielding effect of the directly attached oxygen atom.
- Methyl Carbons (~28.0 ppm): The methyl carbons of the tert-butyl group resonate in the expected aliphatic region. The slight downfield shift from a simple alkane is due to the inductive effect of the nearby oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2980-2960	Strong	C-H stretch	tert-butyl group
~1760-1740	Strong	C=O stretch	Ester carbonyl
~1460 & ~1370	Medium	C-H bend	tert-butyl group
~1280-1250	Strong	C-O stretch	Ester
~1570-1550	Weak to Medium	N=N stretch	Azo group

Causality and Field Insights:

- C-H Stretching (~2980-2960 cm⁻¹): The strong absorption in this region is characteristic of the C-H stretching vibrations of the methyl groups in the tert-butyl moieties.
- C=O Stretching (~1760-1740 cm⁻¹): A very strong and sharp absorption band in this region is a hallmark of the carbonyl (C=O) stretching vibration in the ester functional groups. The electron-withdrawing nature of the adjacent nitrogen atoms can slightly increase this frequency compared to a typical alkyl ester.^[4]
- C-H Bending (~1460 & ~1370 cm⁻¹): The characteristic scissoring and bending vibrations of the C-H bonds in the tert-butyl groups appear in this region. The peak around 1370 cm⁻¹ is often a doublet in tert-butyl containing compounds.
- C-O Stretching (~1280-1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the C-O single bond of the ester is expected in this region.

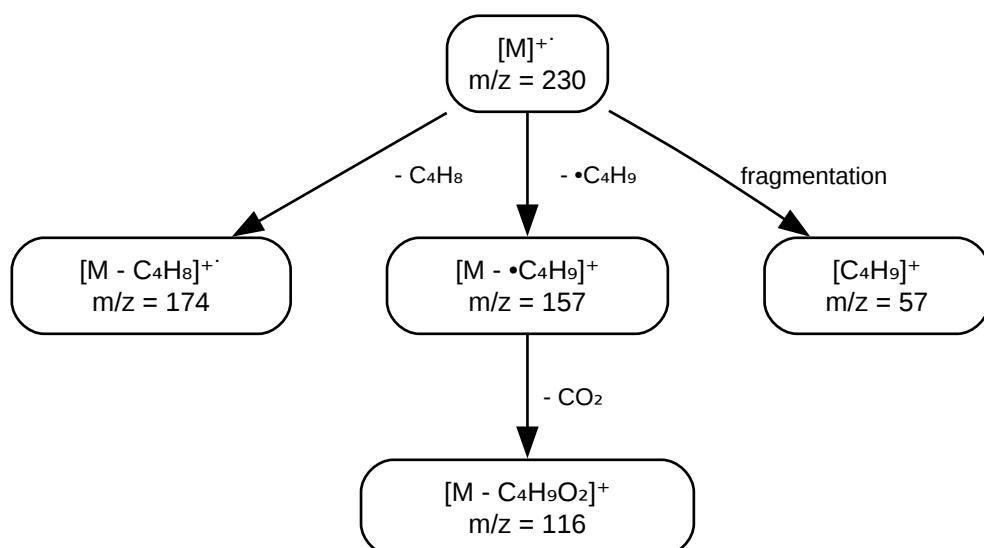
- N=N Stretching (~ 1570 - 1550 cm $^{-1}$): The azo group (N=N) stretching vibration typically gives rise to a weak to medium intensity band. Due to the symmetry of the trans-DBAD, this absorption may be weak or even IR-inactive. However, it is often observable.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For DBAD, electron ionization (EI) would lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak ($[M]^{+ \cdot}$) for DBAD ($C_{10}H_{18}N_2O_4$) would have a mass-to-charge ratio (m/z) of 230. However, due to the lability of the molecule, the molecular ion peak may be of low abundance or absent. Key fragmentation pathways would likely involve the loss of the stable tert-butyl radical and subsequent cleavages.


Data Summary:

m/z	Possible Fragment
230	$[M]^{+ \cdot}$
174	$[M - C_4H_8]^{+ \cdot}$
157	$[M - C_4H_9]^{+}$
116	$[M - C_4H_9O_2]^{+}$
57	$[C_4H_9]^{+}$

Causality and Field Insights:

- Loss of a tert-butyl group (m/z 157): The cleavage of the C-O bond to lose a stable tert-butyl radical ($\cdot C(CH_3)_3$) is a highly probable fragmentation pathway. This would result in a fragment ion at m/z 157.

- Loss of isobutylene (m/z 174): A McLafferty-type rearrangement can lead to the elimination of isobutylene (C_4H_8) from the molecular ion, resulting in a fragment at m/z 174.
- tert-butyl cation (m/z 57): The formation of the highly stable tert-butyl cation ($[C_4H_9]^+$) is expected to be a major fragmentation pathway, likely giving rise to the base peak in the spectrum.^[5]
- Further Fragmentations: The initial fragments can undergo further cleavages, such as the loss of CO_2 or other neutral molecules, leading to a complex fragmentation pattern.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways of DBAD in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **di-tert-butyl azodicarboxylate**. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **di-tert-butyl azodicarboxylate** for ^1H NMR (20-50 mg for ^{13}C NMR) and transfer it to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.[\[6\]](#)
- Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Instrumental Parameters (^1H NMR):

- Spectrometer: 300-600 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

Instrumental Parameters (^{13}C NMR):

- Spectrometer: 75-150 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Angle: 45-90°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, depending on concentration)

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone, followed by a dry cloth.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **di-tert-butyl azodicarboxylate** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.^[7]

Instrumental Parameters:

- Technique: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

- Dissolve a small amount of **di-tert-butyl azodicarboxylate** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

Instrumental Parameters:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV[8]
- Source Temperature: 150-250 °C
- Mass Range: m/z 40-300

Safety and Handling

Di-tert-butyl azodicarboxylate is a flammable solid and can cause skin and eye irritation.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from heat and ignition sources.

Conclusion

The spectroscopic data of **di-tert-butyl azodicarboxylate** is straightforward and highly informative. The symmetry of the molecule leads to simple NMR spectra, while the characteristic functional groups give rise to distinct signals in the IR spectrum. The predictable fragmentation pattern in mass spectrometry allows for confirmation of its molecular weight and structural features. This comprehensive guide provides researchers and scientists with the necessary data and theoretical understanding to confidently identify and characterize this important reagent in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Diethyl azodicarboxylate | C6H10N2O4 | CID 5462977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C-13 NMR Spectrum [acadiau.ca]
- 9. Di-tert-butyl azodicarboxylate | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7856787#di-tert-butyl-azodicarboxylate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com